Cyclooctanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Cyclooctanone Synthesis:

Cyclooctanol serves as a vital starting material for the synthesis of cyclooctanone, a cyclic ketone with diverse applications in organic chemistry. The conversion typically involves oxidation using chromic acid (CrO₃) as a reagent. This reaction holds significance in the production of various organic compounds, including fragrances, pharmaceuticals, and specialty chemicals [].

Exploring Ring-Opening Reactions:

The cyclic structure of cyclooctanol makes it susceptible to ring-opening reactions, allowing researchers to investigate its reactivity and generate new functionalized molecules. Studies have explored the use of various catalysts and reaction conditions to achieve controlled ring cleavage, leading to the formation of linear or branched alcohols, ketones, and other valuable intermediates [, ].

Investigating Conformational Analysis:

Cyclooctanol's eight-membered ring exhibits unique conformational flexibility compared to smaller or larger cyclic structures. Researchers utilize various techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling to understand the preferred conformations and their impact on physicochemical properties. This knowledge contributes to the development of new materials with desirable characteristics, such as pharmaceuticals and functional polymers [].

Potential Applications in Supramolecular Chemistry:

Cyclooctanol's cyclic structure and hydroxyl group can contribute to the formation of supramolecular assemblies through hydrogen bonding and other intermolecular interactions. This field of research investigates the potential use of cyclooctanol-based molecules in the design of supramolecular structures with tailored properties, potentially leading to applications in drug delivery, sensing, and self-assembly materials [].

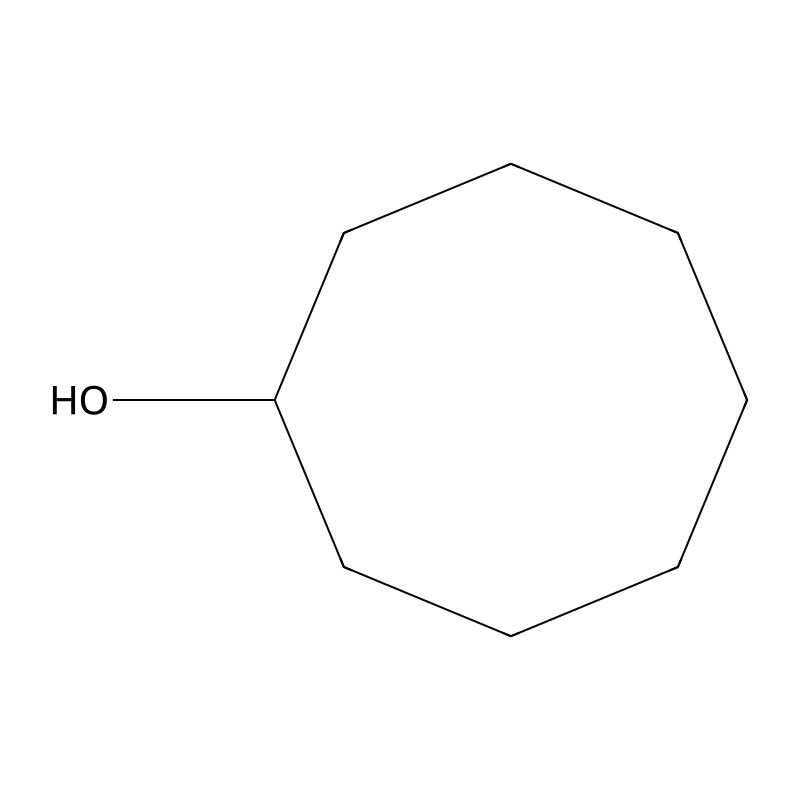

Cyclooctanol is a cyclic alcohol with the chemical formula C8H16O. It is characterized by an eight-membered carbon ring and a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is a colorless, viscous liquid that has a mild, pleasant odor. Cyclooctanol is known for its unique structural properties, which contribute to its various chemical behaviors and applications in different fields.

- Oxidation: Cyclooctanol can be oxidized to form cyclooctanone, typically using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or chromic acid. This reaction involves the conversion of the hydroxyl group into a carbonyl group.

- Reduction: Cyclooctanone can be reduced back to cyclooctanol using reducing agents like sodium borohydride (NaBH4) in the presence of solvents such as hexane .

- Dehydration: Under acidic conditions, cyclooctanol can undergo dehydration to form cyclooctene, which involves the elimination of water from the alcohol.

These reactions highlight the compound's versatility in organic synthesis, particularly in producing other valuable chemicals.

Cyclooctanol can be synthesized through several methods:

- Hydrogenation of Cyclooctanone: The most common method involves the reduction of cyclooctanone using hydrogen gas in the presence of a catalyst such as palladium or platinum.

- Reduction of Cyclooctadiene: Cyclooctadiene can be reduced with lithium aluminum hydride or sodium borohydride to yield cyclooctanol.

- Direct Synthesis from Cyclooctene: Cyclooctene can undergo hydroboration followed by oxidation to produce cyclooctanol.

These methods provide efficient pathways for producing cyclooctanol in laboratory and industrial settings.

Research on cyclooctanol's interactions with other compounds has revealed its potential synergistic effects when combined with certain antimicrobial agents. Studies suggest that it may enhance the efficacy of these agents against specific pathogens, indicating its potential role in developing new antimicrobial formulations . Additionally, studies on its interaction with biological membranes have shown that cyclooctanol can influence membrane fluidity, which may affect cellular processes.

Cyclooctanol shares structural similarities with other cyclic alcohols and compounds. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cyclohexanol | C6H12O | Smaller ring size; commonly used as a solvent. |

| Cyclopentanol | C5H10O | Five-membered ring; higher reactivity due to ring strain. |

| 1-Octanol | C8H18O | Straight-chain alcohol; used as a surfactant and solvent. |

| 2-Octanol | C8H18O | Isomeric form; used in flavoring and fragrance industries. |

Cyclooctanol's uniqueness lies in its eight-membered ring structure, which imparts distinct physical and chemical properties compared to these similar compounds. Its larger ring size contributes to lower strain energy compared to smaller cyclic alcohols, allowing for different reactivity patterns and applications.

Cyclooctanol is traditionally synthesized via the acid-catalyzed hydration of cyclooctene. A prominent method involves reacting cyclooctene with formic acid to form cyclooctyl formate, followed by hydrolysis or transesterification to yield cyclooctanol. This two-step process avoids the use of harsh catalysts and operates under moderate conditions (60–100°C). The reaction proceeds via electrophilic addition, where formic acid acts as both the acid catalyst and the nucleophile:

$$

\text{Cyclooctene} + \text{HCOOH} \rightarrow \text{Cyclooctyl formate} \xrightarrow{\text{Hydrolysis}} \text{Cyclooctanol}

$$

Key advantages include high selectivity (>90%) and minimal byproduct formation. Early industrial implementations utilized batch reactors with reflux systems, achieving yields of 75–85%.

Catalytic Transesterification Processes

Transesterification of cyclooctyl formate with alcohols (e.g., methanol or ethanol) is a critical step in cyclooctanol production. Sodium methoxide (NaOCH₃) or potassium carbonate (K₂CO₃) serves as the catalyst, facilitating the cleavage of the formate ester bond. The reaction is typically conducted at 80–100°C under inert atmospheres to prevent oxidation:

$$

\text{Cyclooctyl formate} + \text{CH₃OH} \xrightarrow{\text{Catalyst}} \text{Cyclooctanol} + \text{Methyl formate}

$$

Recent advancements employ continuous-flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch systems. Catalytic recyclability studies show that heterogeneous catalysts like Amberlyst-15 retain >80% activity after five cycles.

Table 1: Transesterification Optimization Parameters

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 80–100°C | 85–92% |

| Catalyst Loading | 1–2 wt% | +15% |

| Alcohol-to-Ester Ratio | 3:1 | +10% |

Phase Separation and Distillation Optimization

Post-reaction mixtures contain cyclooctyl formate, unreacted formic acid, and byproducts. Phase separation is achieved by cooling the mixture, resulting in two distinct layers:

- Phase A (Lower): Formic acid-rich (60–70% HCOOH), containing residual cyclooctyl formate.

- Phase B (Upper): Cyclooctyl formate-rich (<20% HCOOH).

Liquid-liquid extraction with nonpolar solvents (e.g., hexane) recovers >95% of cyclooctyl formate from Phase A. Subsequent distillation employs short-path distillation systems to minimize thermal degradation. Operating at reduced pressure (10–20 mmHg) and temperatures below 150°C ensures high-purity cyclooctanol (>98%).

Alternative Synthesis Methods

Catalytic Hydrogenation of Cyclooctanone

Cyclooctanone, derived from cyclooctane oxidation, is reduced to cyclooctanol using hydrogen gas and Raney nickel catalysts at 100–150°C and 10–20 bar H₂. This method achieves yields of 90–95% and is favored for its scalability:

$$

\text{Cyclooctanone} + \text{H}_2 \xrightarrow{\text{Ni}} \text{Cyclooctanol}

$$

Oxidation of Cyclooctane

Direct oxidation of cyclooctane with hydrogen peroxide (H₂O₂) and iron-based catalysts (e.g., Fe₃O₄) under mild conditions (50–70°C) produces cyclooctanol alongside cyclooctanone. Selectivity is enhanced using acetic acid as a co-solvent, achieving a 65:35 alcohol-to-ketone ratio.

Enzymatic Synthesis

Preliminary studies demonstrate the use of lipases (e.g., Candida antarctica) to catalyze cyclooctyl formate hydrolysis at 30–40°C, though industrial adoption remains limited due to slower reaction kinetics.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|

| Classical (Formic Acid) | 85–92 | 60–100 | High |

| Hydrogenation | 90–95 | 100–150 | Moderate |

| Oxidation | 60–70 | 50–70 | Low |

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant